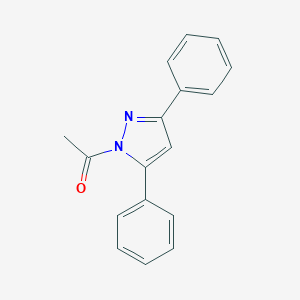![molecular formula C14H11BrN2O B188456 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 452967-40-7](/img/structure/B188456.png)
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is not fully understood. However, it has been reported to act through multiple pathways. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, it has been shown to inhibit the viral RNA polymerase activity. In anti-inflammatory research, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been reported to exhibit various biochemical and physiological effects. In cancer research, it has been shown to decrease the expression of cyclin D1 and increase the expression of p21, which are involved in cell cycle regulation. In antiviral research, it has been shown to decrease the viral load and inhibit the production of infectious viral particles. In anti-inflammatory research, it has been shown to decrease the production of inflammatory cytokines, such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several advantages and limitations for lab experiments. One of the advantages is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful handling and evaluation.
Direcciones Futuras
There are several future directions for the research on 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. One of the directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its pharmacokinetics and pharmacodynamics to better understand its bioavailability and efficacy. Additionally, the identification of its molecular targets and signaling pathways may provide insights into its mechanism of action and potential therapeutic applications. Finally, the development of novel derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been reported in the literature, and its mechanism of action is not fully understood. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, and has several advantages and limitations for lab experiments. Future research directions include the optimization of its synthesis method, investigation of its pharmacokinetics and pharmacodynamics, identification of its molecular targets and signaling pathways, and development of novel derivatives and analogs.
Métodos De Síntesis
The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been reported in the literature. One of the methods involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-cyanopyridine followed by cyclization in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-nitropyridine followed by reduction and cyclization. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In antiviral research, it has been shown to inhibit the replication of hepatitis C virus. In anti-inflammatory research, it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
Número CAS |
452967-40-7 |
|---|---|
Nombre del producto |
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
Fórmula molecular |
C14H11BrN2O |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 |
Clave InChI |
PHOOUPYIXZOYQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)



![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)


![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)